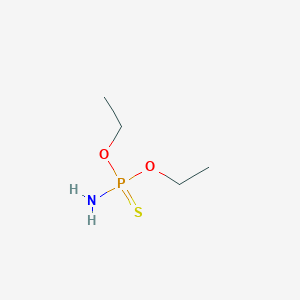
O,O-Diethyl thiophosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O-Diethyl thiophosphoramidate: is an organophosphorus compound with the molecular formula C4H12NO2PS . It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by the presence of a phosphorus atom bonded to two ethoxy groups and a thioamide group, making it a versatile chemical in synthetic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O,O-Diethyl thiophosphoramidate typically involves the reaction of phosphorus trichloride with ethanol to form diethyl phosphorochloridate. This intermediate is then reacted with ammonia and sulfur to yield this compound . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to maintain the reaction mixture in solution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions: O,O-Diethyl thiophosphoramidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoramidates.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphoramidates.
Reduction: Phosphines.
Substitution: Various substituted phosphoramidothioates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O,O-Diethyl thiophosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: It serves as a tool for studying enzyme inhibition, particularly acetylcholinesterase.
Medicine: Research into its potential as a therapeutic agent for certain diseases is ongoing.
Industry: It is used in the production of pesticides and insecticides due to its effectiveness in inhibiting acetylcholinesterase
Wirkmechanismus
The mechanism of action of O,O-Diethyl thiophosphoramidate involves the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system. This mechanism is particularly effective in pest control, making it a valuable component in insecticides .
Vergleich Mit ähnlichen Verbindungen
- O,O-Dimethyl phosphoramidothioate
- O,O-Diethyl dithiophosphate
- O,O-Dimethyl dithiophosphate
Comparison:
- O,O-Diethyl thiophosphoramidate is unique due to its specific structure, which provides a balance between stability and reactivity.
- O,O-Dimethyl phosphoramidothioate has similar properties but differs in the alkyl groups attached to the phosphorus atom, affecting its reactivity and applications.
- O,O-Diethyl dithiophosphate and O,O-Dimethyl dithiophosphate are structurally similar but have different sulfur-containing groups, influencing their chemical behavior and uses .
Eigenschaften
CAS-Nummer |
17321-48-1 |
|---|---|
Molekularformel |
C4H12NO2PS |
Molekulargewicht |
169.19 g/mol |
IUPAC-Name |
[amino(ethoxy)phosphinothioyl]oxyethane |
InChI |
InChI=1S/C4H12NO2PS/c1-3-6-8(5,9)7-4-2/h3-4H2,1-2H3,(H2,5,9) |
InChI-Schlüssel |
LAGRCNJEUAJJQC-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(N)OCC |
Kanonische SMILES |
CCOP(=S)(N)OCC |
Key on ui other cas no. |
17321-48-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















